3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine

Description

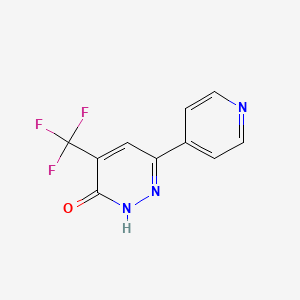

Chemical Structure and Properties 3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine (molecular formula: C₁₀H₆F₃N₃O, molecular weight: 241.17 g/mol, CAS: referenced in and ) is a pyridazine derivative featuring a hydroxyl group at position 3, a 4-pyridinyl substituent at position 6, and a trifluoromethyl (CF₃) group at position 4 (Fig. 1).

Properties

Molecular Formula |

C10H6F3N3O |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(15-16-9(7)17)6-1-3-14-4-2-6/h1-5H,(H,16,17) |

InChI Key |

RNMHLKMXTSHXDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

Two main synthetic strategies have been documented for related 3,6-disubstituted pyridazines with trifluoromethyl groups:

Route A: Construction via Ethyl 3,3,3-trifluoropyruvate Derivatives

This route starts from ethyl 3,3,3-trifluoropyruvate, which undergoes condensation with acetone in the presence of L-proline and N,N-dimethylformamide (DMF) to form an intermediate hydroxy keto ester. This intermediate is then cyclized with hydrazine hydrate under acidic conditions to yield 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one. Subsequent oxidation and esterification steps lead to intermediates that can be further functionalized to introduce the 4-pyridinyl substituent via nucleophilic aromatic substitution or amidation reactions.Route B: Metal Reagent-Mediated Carbonyl Addition and Cyclization

Another approach involves the synthesis of 4-trifluoromethylpyridine intermediates by carbonyl addition of 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with metal reagents (Zn, Mg, Zn-Ag, Zn-Cu) in aprotic solvents such as DMF or tetrahydrofuran (THF). Activation with trialkylhalosilane (e.g., trimethylchlorosilane) facilitates the reaction at 50–80°C. The resulting allyl alcohol intermediates are then converted to pyridine derivatives by treatment with phosphorus pentachloride (PCl5) and/or hydrogen chloride (HCl). This method yields 2-hydroxy-4-trifluoromethylpyridine derivatives, which can be further elaborated to the target pyridazine via ring closure and substitution reactions.

Detailed Stepwise Synthesis

Key Reaction Conditions and Yields

The metal-mediated carbonyl addition reactions are typically performed under nitrogen atmosphere with stirring at 50–80°C for 2–10 hours, yielding intermediates in moderate to good yields (e.g., 61.5% for 2-chloro-4-trifluoromethylpyridine).

The hydrazine cyclization step proceeds efficiently under reflux in acetic acid, providing the pyridazinone core with yields ranging from moderate to good.

Nucleophilic aromatic substitution or amidation reactions to install the 4-pyridinyl substituent are carried out in refluxing 1,4-dioxane with Hünig’s base, giving final products in yields between 36% and 79% depending on the amine used.

Analysis of Preparation Methods

Advantages and Limitations

Practical Considerations

The choice of synthetic route depends on available starting materials, scale, and desired purity.

The metal reagent approach requires inert atmosphere techniques and careful reagent handling but offers a direct route to trifluoromethylpyridine intermediates.

The ethyl trifluoropyruvate route is more classical and allows for structural diversity but involves more synthetic steps.

Purification is typically achieved by extraction, drying over anhydrous sodium sulfate, concentration under reduced pressure, and distillation or recrystallization.

Summary Table of Key Intermediates and Conditions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that 3-hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine could be explored as a potential antimicrobial agent .

Anticancer Potential

Pyridazine derivatives have been investigated for their anticancer activities. The ability of this compound to interact with DNA and inhibit specific enzymes involved in cancer cell proliferation has been noted in preliminary studies. Such interactions could lead to the development of novel chemotherapeutic agents targeting various cancers .

Insecticidal Properties

The structure of this compound suggests potential as an insecticide. Research indicates that trifluoromethylpyridine derivatives are effective against pests due to their neurotoxic effects on insects . For instance, flonicamid, a known insecticide, incorporates a similar trifluoromethylpyridine moiety and has shown efficacy against aphids .

Herbicidal Activity

There is growing interest in the herbicidal properties of pyridazine compounds. The compound's ability to disrupt metabolic pathways in plants could be harnessed for developing selective herbicides that target specific weed species without harming crops .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a precursor for synthesizing functional materials, including polymers and coatings with enhanced thermal stability and chemical resistance .

Photonic Applications

Research into pyridine derivatives has revealed their potential in photonic applications due to their electronic properties. The incorporation of trifluoromethyl groups can modify the optical characteristics of materials, making them suitable for use in sensors and light-emitting devices .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | J-Stage (2021) | Demonstrated significant inhibition against Gram-positive bacteria using similar derivatives. |

| Anticancer Potential | ACS Omega (2018) | Showed promise in inhibiting cancer cell lines through targeted enzyme interactions. |

| Insecticidal Properties | J-Stage (2021) | Identified as a potential lead compound for developing new insecticides targeting aphids. |

| Material Science | J-Stage (2021) | Explored as a precursor for high-performance polymers with enhanced properties. |

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Data

The following table summarizes key pyridazine derivatives with structural similarities:

Key Observations :

- The CF₃ group, common across all compounds, is electron-withdrawing, enhancing electrophilic reactivity and metabolic stability .

- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound may improve solubility but reduce membrane permeability compared to methoxy derivatives .

Reactivity Trends

Physicochemical and Pharmacological Properties

Solubility and Stability

Pharmacokinetic Considerations

- Hydrogen Bonding : The hydroxyl group may improve target binding but reduce blood-brain barrier penetration compared to methoxy derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine, and how can regioselectivity be controlled during its formation?

- Methodological Answer : The synthesis of pyridazine derivatives often involves cyclization reactions or coupling strategies. For example, highlights transformations of 3-aminopyridazines, where hydroxylation of amino groups (e.g., via acidic hydrolysis or oxidative conditions) could yield hydroxy-substituted pyridazines. The trifluoromethyl group may be introduced via nucleophilic aromatic substitution (SNAr) using trifluoromethylating reagents like TMSCF₃ or via cross-coupling (e.g., Suzuki-Miyaura with boronic acids) . Regioselectivity is influenced by directing groups (e.g., hydroxy or trifluoromethyl) and reaction conditions (temperature, catalyst). For instance, demonstrates crystal structure validation of a related trifluoromethylpyridazine, suggesting precise regiochemical control during synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish the hydroxy and trifluoromethyl groups in this compound?

- Methodological Answer :

- ¹H NMR : The hydroxy proton (-OH) typically appears as a broad singlet (δ 10–12 ppm) but may exchange with D₂O. The pyridinyl protons resonate in the aromatic region (δ 7–9 ppm) .

- ¹⁹F NMR : The -CF₃ group shows a sharp singlet near δ -60 to -70 ppm due to its strong electronegativity and symmetry .

- IR : A broad O-H stretch (~2500–3300 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., ESI-TOF) distinguishes the molecular ion peak (C₁₁H₇F₃N₃O) and isotopic patterns for fluorine .

Q. What are the solubility challenges of this compound in common solvents, and how can they be addressed for reaction optimization?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing solubility in polar solvents (e.g., water). notes that polar aprotic solvents like DMF or DMSO are effective for dissolution, while co-solvents (e.g., THF:MeOH mixtures) improve homogeneity. Sonication or heating (≤80°C) may aid dissolution without decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), deactivating the pyridazine ring toward electrophilic substitution but activating it toward nucleophilic attack. Computational studies (e.g., DFT) can map electron density distribution, as shown in for similar trifluoromethylated aromatics. This electronic profile favors reactions like SNAr at positions ortho/para to -CF₃ .

Q. What crystallographic data are available for structural analogs, and how can they guide conformational analysis of this compound?

- Methodological Answer : provides single-crystal XRD data for 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one, revealing planarity of the pyridazine ring and bond angles (~120°) consistent with sp² hybridization. Comparable analysis for the target compound would require growing crystals in slow-evaporating solvents (e.g., ethyl acetate/hexane) and refining data with software like SHELX .

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in NMR) be resolved during characterization?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism of the hydroxy group) or impurities. Strategies include:

- VT-NMR : Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .

- 2D NMR : HSQC/HMBC to assign ambiguous peaks via through-space coupling .

- HPLC-PDA-MS : Purity assessment and isolation of stereoisomers .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

- Methodological Answer : Software like SwissADME or Schrödinger’s QikProp can estimate logP (enhanced by -CF₃) and metabolic sites. notes that trifluoromethyl groups reduce oxidative metabolism, increasing half-life. MD simulations (e.g., GROMACS) model interactions with enzymes like CYP450 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.